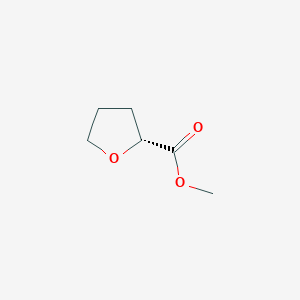

Methyl (2R)-oxolane-2-carboxylate

Description

Significance of Chiral Oxolane Scaffolds in Modern Organic Chemistry

The oxolane, or tetrahydrofuran (B95107), ring is a fundamental structural motif found in a vast array of natural products and biologically active compounds. nih.gov The incorporation of specific stereocenters within this scaffold, creating chiral oxolane derivatives, is of paramount importance in modern organic chemistry and medicinal chemistry. acs.orgnih.gov Chirality, the property of "handedness" in molecules, is critical for biological function, as interactions between molecules in living systems are highly dependent on their specific three-dimensional shapes. mdpi.com

Chiral oxolane scaffolds are integral to the structure of numerous natural products, including certain polyketide marine drugs and ionophores. nih.gov For instance, the structures of ionostatin and various amphidinolides feature substituted tetrahydrofuran rings as key components of their complex architectures. nih.gov The precise stereochemistry of these rings is often essential for their biological activity.

The prevalence of this chiral motif in nature has driven the development of numerous synthetic strategies to access these structures enantioselectively. nih.govresearchgate.net Chemists utilize these methods to construct complex molecules, such as pharmaceuticals and agrochemicals, where the correct stereoisomer is often the only one that exhibits the desired therapeutic or biological effect. The ability to introduce and control chirality within the oxolane ring system is a central theme in contemporary synthetic organic chemistry. acs.orgresearchgate.net

Overview of Academic Research Trajectories for Methyl (2R)-oxolane-2-carboxylate

Academic research on this compound primarily focuses on its application as a chiral building block in the synthesis of more complex and valuable molecules. researchgate.net Its defined stereocenter and functional group make it an attractive starting material for creating specific target compounds with high stereochemical purity.

Research trajectories for this compound often involve its transformation into key intermediates for various synthetic targets. Methodologies are being developed that utilize this compound for the efficient construction of fine chemicals and specialty polymers. chemimpex.com Its structure allows for a range of chemical modifications, including reactions at the ester group and transformations of the oxolane ring itself.

For example, research has demonstrated the synthesis of novel chiral 2,2-disubstituted tetrahydrofuran derivatives starting from related chiral lactone precursors, highlighting the utility of such building blocks. researchgate.netresearchgate.net The development of synthetic routes that employ compounds like this compound is crucial for accessing new chemical entities with potential applications in various fields, from materials science to pharmaceuticals. These research efforts underscore the compound's value in providing a reliable source of chirality for the stereocontrolled synthesis of complex molecular architectures. acs.org

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 100092-23-3 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| SMILES | COC(=O)[C@H]1CCCO1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-oxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHZGHPQQTXOKV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499939 | |

| Record name | Methyl (2R)-oxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87324-00-3 | |

| Record name | Methyl tetrahydro-2-furancarboxylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087324003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2R)-oxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX5D7S5MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Stereochemical Control for Methyl 2r Oxolane 2 Carboxylate

Stereo- and Enantioselective Synthesis Routes

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For Methyl (2R)-oxolane-2-carboxylate, a key chiral building block, several advanced synthetic strategies have been developed to ensure high stereo- and enantioselectivity. These methods leverage chiral pool resources, catalytic asymmetric techniques, and innovative cyclization reactions.

Chiral Pool Strategies from Renewable Resources

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy is both cost-effective and sustainable.

A notable example involves the synthesis of oxolane derivatives from 2-deoxy-D-ribose, a component of DNA. nih.gov The process begins with the reduction of 2-deoxy-D-ribose to the corresponding alditol, followed by an acid-catalyzed dehydration and cyclization to form the oxolane ring. nih.gov This method provides a direct route to functionalized oxolanes with defined stereochemistry derived from the parent sugar.

Carbohydrates, in general, are a rich source for chiral pool synthesis. researchgate.net The Ferrier carbocyclization reaction, for instance, can transform aldohexoses into enantiomerically pure cyclohexanone (B45756) derivatives, which can be further elaborated into complex structures containing the oxolane motif. researchgate.net This highlights the versatility of carbohydrates in constructing diverse and complex chiral molecules. researchgate.net

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis employs chiral catalysts to induce enantioselectivity in a reaction, often with high efficiency and atom economy.

One powerful technique is the Sharpless asymmetric dihydroxylation (AD). This method has been successfully used to create chiral diols, which are key intermediates in the synthesis of various oxolane derivatives. nih.gov For instance, the enantioselective synthesis of four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) was achieved using Sharpless AD to obtain the crucial cis-2-methyl-3-hydroxy-tetrahydrofuran intermediates. nih.gov

Another significant approach is the use of chiral ligand-metal complexes in catalytic asymmetric reactions. These complexes can effectively control the stereochemical outcome of reactions such as [3+2] cycloadditions to form isoxazolines, which can be precursors to functionalized oxolanes. nih.gov While challenges in regioselectivity can exist, these methods offer a powerful tool for constructing chiral heterocycles. nih.gov

Intramolecular Cyclization Reactions for Oxolane Ring Construction

Intramolecular cyclization is a key strategy for forming the oxolane ring with high stereocontrol.

A significant method involves the acid-catalyzed dehydration and cyclization of alditols derived from sugars like 2-deoxy-D-ribose. nih.gov This reaction proceeds through a controlled ring closure to yield the desired oxolane structure. nih.gov

Another innovative approach is the tandem ring opening/intramolecular [2+2] cycloaddition. In one example, the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide leads to the in-situ formation of an allene, which then undergoes an intramolecular [2+2] cycloaddition to construct a cyclobutane (B1203170) ring fused to the heterocyclic system. nih.gov While not directly forming an oxolane, this principle of intramolecular cyclization following a ring-opening event demonstrates a powerful strategy for constructing complex cyclic systems with potential applications in oxolane synthesis.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes.

Enzymes, such as lipases, can be used for kinetic resolution to achieve high enantiomeric excess in intermediates. mdpi.com For example, in the synthesis of (2R,5S)-theaspirane, a lipase-mediated kinetic resolution was a key step in obtaining the desired enantiomerically enriched alcohol. mdpi.com This enzymatic step, combined with microwave-assisted chemical transformations, exemplifies a green and efficient chemoenzymatic approach. mdpi.com

Derivatization and Functionalization of this compound

The strategic modification of the this compound scaffold is crucial for exploring its chemical space and developing new applications. Stereoselective functionalization of the oxolane ring allows for the introduction of various substituents with precise control over their spatial orientation.

Stereoselective Functionalization at the Oxolane Ring

Achieving stereoselectivity during the functionalization of the pre-existing oxolane ring is a significant synthetic challenge.

One approach involves the stereoselective decarboxylation of a precursor molecule. This has been demonstrated in the synthesis of a key intermediate for 1β-methylcarbapenem antibiotics, where a stereoselective acid-catalyzed decarboxylation was a crucial step. researchgate.net

Another powerful method is the Mitsunobu reaction, which allows for the inversion of stereochemistry at a chiral center. In the synthesis of 2-methyl-tetrahydrofuran-3-thiol acetate stereoisomers, the trans-isomers were obtained from the corresponding cis-isomers via a Mitsunobu reaction, demonstrating its utility in accessing different stereochemical configurations. nih.gov

Furthermore, the introduction of functional groups can be achieved through nucleophilic substitution reactions on activated intermediates. For example, mesylation of a hydroxyl group on the oxolane ring, followed by nucleophilic attack, allows for the introduction of various functionalities with a specific configuration. nih.gov

Modifications of the Carboxylic Acid Ester Moiety

The methyl ester group of this compound provides another handle for synthetic modification. nih.gov These transformations allow for the synthesis of a family of related compounds with different properties and functionalities.

Common modifications include:

Hydrolysis: Treatment with aqueous acid or base cleaves the ester to yield the corresponding carboxylic acid, (2R)-oxolane-2-carboxylic acid. This acid can be used in subsequent coupling reactions, for example, to form amides.

Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst can produce other esters (e.g., ethyl, benzyl). This allows for the tuning of properties such as solubility or reactivity.

Reduction: The ester can be reduced to a primary alcohol, (2R)-(tetrahydrofuran-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities through alcohol chemistry.

Amidation: Direct reaction with an amine can form the corresponding amide, though this often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using standard peptide coupling reagents.

The conversion of carboxylic acids to their methyl esters is a widely used derivatization technique that can, for instance, improve fragmentation efficiency in mass spectrometry analysis. nih.gov

Table 3: Transformations of the Ester Group

| Reaction | Reagents | Product | Ref. |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH or HCl | (2R)-oxolane-2-carboxylic acid | science.gov |

| Transesterification | R-OH, Acid or Base Catalyst | (2R)-oxolane-2-carboxylate (new ester) | nih.gov |

| Reduction | LiAlH4 | (2R)-(tetrahydrofuran-2-yl)methanol | biosynth.com |

Process Intensification and Scalability in Laboratory-Scale Production

For the laboratory-scale production of this compound and its derivatives to be efficient, methods that intensify the process and are scalable are highly desirable. nih.gov Process intensification focuses on developing cleaner, safer, and more energy-efficient manufacturing processes.

Key strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner product formation compared to conventional heating. mdpi.com This has been successfully applied to palladium-catalyzed cyclization reactions to form indole-3-carboxylate (B1236618) derivatives and could be adapted for steps in the synthesis or functionalization of the target lactone. mdpi.com

Continuous Flow Chemistry: Flow chemistry, where reagents are pumped through a reactor, offers several advantages over batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and easier scalability. A continuous flow procedure for the α-bromination of acetophenone (B1666503) has been developed, highlighting its potential for industrial-scale applications of reactions relevant to the functionalization of our target molecule. nih.gov

Catalysis: The use of efficient catalysts, including biocatalysts (enzymes) or transition metal catalysts, can reduce reaction temperatures and pressures, increase selectivity, and minimize waste, all of which contribute to process intensification. csic.esnih.gov

Table 4: Process Intensification Strategies

| Strategy | Principle | Potential Application | Advantages | Ref. |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Direct heating of polar molecules by microwave energy. | Functionalization reactions (e.g., amination, cross-coupling). | Reduced reaction time, improved yields, cleaner reactions. | mdpi.com |

| Continuous Flow Chemistry | Reagents are continuously mixed and reacted in a flowing stream. | Exothermic or hazardous reactions like halogenation. | Enhanced safety, scalability, process control. | nih.gov |

| Advanced Catalysis | Use of enzymes or transition metals to accelerate reactions. | Asymmetric synthesis, selective functionalization. | High selectivity, mild conditions, reduced waste. | csic.esnih.gov |

Control and Verification of Enantiomeric Purity and Diastereoselectivity

Throughout the synthesis and functionalization of this compound, maintaining the stereocenter at C2 is paramount. acs.org Furthermore, when new stereocenters are created, such as at the C3 (alpha) position during functionalization, controlling the diastereoselectivity of the reaction is essential. acs.org

Stereochemical Control: The choice of reagents and reaction conditions plays a critical role. For instance, in the introduction of substituents, the reaction mechanism (e.g., Sₙ1 vs. Sₙ2 at the α-carbon) will dictate the stereochemical outcome. Diastereoselective syntheses often employ chiral auxiliaries, catalysts, or reagents to direct the formation of one diastereomer over another. nih.govnih.gov For example, organocatalyzed Michael additions have been used to achieve high enantioselectivity in the synthesis of γ-butyrolactones. nih.gov

Verification of Purity: After synthesis, the enantiomeric and diastereomeric purity of the product must be rigorously verified. Several analytical techniques are employed for this purpose:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common and reliable method for separating and quantifying enantiomers and diastereomers.

Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral molecule. The specific rotation ([α]) is a characteristic physical property. For example, the hydrochloride salt of (S)-α-Amino-γ-butyrolactone has a reported specific rotation. sigmaaldrich.com While useful for confirming the presence of a specific enantiomer, it is less accurate for determining high enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the differentiation of enantiomers or diastereomers in the NMR spectrum. NMR is also the primary tool for determining the relative stereochemistry in diastereomers. csic.es

Table 5: Analytical Techniques for Stereochemical Verification

| Technique | Principle | Application | Ref. |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of stereoisomers with a chiral stationary phase. | Separation and quantification of enantiomeric/diastereomeric excess. | nih.gov |

| Polarimetry | Measurement of optical rotation of plane-polarized light. | Confirmation of the bulk enantiomer's identity via specific rotation. | sigmaaldrich.com |

| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field, often with chiral additives. | Determination of relative stereochemistry and diastereomeric ratio. | csic.es |

Elucidation of Chemical Reactivity and Mechanistic Transformations of Methyl 2r Oxolane 2 Carboxylate

Oxidative and Reductive Reactivity Profiles

The reactivity of Methyl (2R)-oxolane-2-carboxylate towards oxidation and reduction is centered on its ester group and the oxolane ring.

Oxidative Reactions: While the oxolane ring is generally stable to oxidation, the ester moiety can undergo hydrolysis to the corresponding carboxylic acid under appropriate conditions. More forceful oxidation can lead to ring cleavage. For instance, in some cases of oxidative metabolism studies on related oxetane (B1205548) derivatives, ring scission has been observed, leading to the formation of hydroxy acid and diol metabolites. acs.org

Reductive Reactions: The ester group of this compound is readily reduced by common reducing agents. For example, reduction with sodium borohydride (B1222165) can yield the corresponding alcohol, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov This transformation is a key step in the synthesis of various derivatives. More powerful reducing agents like lithium aluminum hydride would also be expected to effectively reduce the ester to the primary alcohol.

Table 1: Summary of Oxidative and Reductive Reactions

| Reaction Type | Reagent/Condition | Product |

| Oxidation | Metabolic processes | Hydroxy acid and diol metabolites acs.org |

| Reduction | Sodium borohydride | (2R,3S)-2-(hydroxymethyl)oxolan-3-ol nih.gov |

| Reduction | Lithium aluminum hydride | (2R)-oxolan-2-ylmethanol |

Nucleophilic and Electrophilic Substitution Reactions on the Oxolane Core

The oxolane ring of this compound can participate in substitution reactions, although its reactivity is lower than that of strained three-membered rings like oxiranes.

Nucleophilic Substitution: The carbon atoms of the oxolane ring are susceptible to nucleophilic attack, particularly at the C5 position, which is activated by the adjacent oxygen atom. However, such reactions often require activation, for instance, by protonation of the ring oxygen under acidic conditions. Acetal substitution reactions on similar five-membered rings can be highly stereoselective. researchgate.net

Electrophilic Substitution: Direct electrophilic substitution on the oxolane ring is not a common reaction pathway due to the electron-rich nature of the oxygen atom, which is the primary site for electrophilic attack.

Ring-Opening and Ring-Expansion Reactions of the Oxolane System

The oxolane ring, while more stable than smaller cyclic ethers, can undergo ring-opening and ring-expansion reactions under specific conditions.

Ring-Opening Reactions: Ring-opening of oxetanes, a related four-membered ring system, can be achieved under various conditions and with different nucleophiles, yielding functionalized products. researchgate.net The strain energy of the oxetane ring is a driving force for these reactions. researchgate.net While tetrahydrofuran (B95107) (oxolane) is less strained, ring-opening can still occur, often catalyzed by Lewis or Brønsted acids. For example, the reaction of 2,2-disubstituted oxetanes with hydrogen peroxide in the presence of a Lewis acid like Yb(OTf)₃ can lead to ring-opened products. researchgate.net

Ring-Expansion Reactions: Ring expansion of oxetanes to tetrahydrofurans (oxolanes) has been achieved through various methods, including reactions with epoxides followed by intramolecular cyclization. acs.org Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofuran derivatives. rsc.orgresearchgate.net These reactions often proceed through the formation of an ylide intermediate followed by a rearrangement. rsc.orgresearchgate.net

Table 2: Examples of Ring-Opening and Ring-Expansion Reactions

| Starting Material | Reaction Type | Conditions | Product |

| 2,2-disubstituted oxetane researchgate.net | Ring-Opening | H₂O₂, Yb(OTf)₃ researchgate.net | Ring-opened peroxyalkanol researchgate.net |

| Epoxide acs.org | Ring-Expansion | Selenomethyllithium, then base acs.org | Oxetane acs.org |

| Oxetane rsc.orgresearchgate.net | Photochemical Ring-Expansion | Diazo compound, UV light rsc.orgresearchgate.net | Tetrahydrofuran derivative rsc.orgresearchgate.net |

Participation in Multi-component and Cascade Reactions

The structural features of this compound make it a potential candidate for participation in multi-component and cascade reactions, which are efficient strategies for building molecular complexity.

Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. Cascade reactions, on the other hand, involve a sequence of intramolecular transformations. While specific examples involving this compound are not prevalent in the searched literature, related structures are known to participate in such processes. For instance, cascade reactions are utilized in the transformation of biomass-derived compounds, such as the conversion of cellobiose (B7769950) to sorbitol, which involves hydrogenation and hydrolysis steps. mdpi.com The development of novel protocols for the synthesis of complex molecules like pyridin-2-ones often relies on solvent-free cascade reactions of various starting materials. rsc.org

Stereochemical Outcomes in Diverse Reaction Environments

The stereochemistry of this compound, with its chiral center at the C2 position, plays a crucial role in determining the stereochemical outcome of its reactions.

In reactions involving nucleophilic attack on the ester group, the stereocenter at C2 is typically retained. However, in reactions that involve the oxolane ring itself, the stereochemical outcome can be more complex. For example, in ring-opening reactions, the stereochemistry of the product will depend on the mechanism of the reaction (e.g., SN1 vs. SN2).

Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to understand the mechanism, regioselectivity, and stereoselectivity of reactions involving similar chiral molecules. researchgate.net For instance, the stereoselectivity of ring expansion reactions of oxetanes can be influenced by the use of chiral auxiliaries, leading to the formation of specific diastereomers. researchgate.net The conformation of the oxolane ring, which can be puckered, also influences its reactivity and the stereochemical course of reactions. acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2r Oxolane 2 Carboxylate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of Methyl (2R)-oxolane-2-carboxylate. These methods probe the interactions of the molecule with electromagnetic radiation, yielding precise information about its structure, bonding, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each set of non-equivalent protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the proximity of electronegative oxygen atoms and the ester group. Spin-spin coupling between adjacent protons provides further structural information, revealing the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by providing the chemical shifts of the carbon atoms within the molecule. The carbonyl carbon of the ester group typically appears at the downfield end of the spectrum, while the carbons of the tetrahydrofuran (B95107) ring and the methyl group resonate at higher fields.

Conformational analysis of the five-membered oxolane ring can also be investigated using advanced NMR techniques. The coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred puckering of the ring and the spatial orientation of the substituents. rsc.org Theoretical calculations combined with NMR data are often employed to determine the conformational equilibrium of similar cyclic compounds. rsc.org

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~4.5 | ~75 |

| C3-H₂ | ~2.0-2.2 | ~25 |

| C4-H₂ | ~1.9-2.1 | ~23 |

| C5-H₂ | ~3.9-4.1 | ~68 |

| O-CH₃ | ~3.7 | ~52 |

| C=O | - | ~172 |

| Note: This is an illustrative table based on typical values for similar structures. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. The spectrum of this compound is dominated by absorptions corresponding to the stretching and bending of its constituent bonds.

The most prominent feature in the FT-IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester and the ether linkage within the tetrahydrofuran ring, which are expected in the 1000-1300 cm⁻¹ region. niscpr.res.in The C-H stretching vibrations of the aliphatic ring and the methyl group are observed in the 2850-3000 cm⁻¹ range. rsc.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that are unique to the molecule. msu.edu

Analysis of these vibrational modes can be supported by computational modeling to assign specific frequencies to particular molecular motions. niscpr.res.innih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (ester) | 1730-1750 | Strong |

| C-O Stretch (ester & ether) | 1000-1300 | Strong |

| C-H Bend | 1350-1480 | Variable |

| Note: This is an illustrative table based on typical values for similar functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For this compound, the primary chromophore is the ester carbonyl group. This group can undergo an n → π* transition, where a non-bonding electron from an oxygen atom is excited to an anti-bonding π* orbital. youtube.com This transition is typically weak and occurs in the ultraviolet region.

Because the molecule lacks extended conjugation, strong absorptions in the visible region are not expected. The UV-Vis spectrum is therefore relatively simple, primarily offering confirmation of the presence of the carbonyl group. The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent polarity. youtube.com

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| n → π* (carbonyl) | ~210-220 | Low |

| Note: This is an illustrative table based on general principles of UV-Vis spectroscopy for esters. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern. For this compound (C₆H₁₀O₃), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 130.14 g/mol . nih.gov

Electron impact ionization typically leads to fragmentation of the molecular ion. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this compound, characteristic fragments would be expected from the cleavage of the tetrahydrofuran ring. The fragmentation pattern provides a unique fingerprint that can be used to identify the compound and confirm its structure. libretexts.orgchemguide.co.uk

Expected Fragmentation Pattern:

[M]⁺ (m/z 130): The molecular ion.

[M - OCH₃]⁺ (m/z 99): Loss of the methoxy (B1213986) radical.

[M - COOCH₃]⁺ (m/z 71): Loss of the carbomethoxy radical.

Fragments arising from the opening and cleavage of the oxolane ring.

X-ray Crystallography for Absolute Structure and Solid-State Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

For a chiral molecule like this compound, single crystal X-ray diffraction is the gold standard for determining its absolute configuration. nih.gov By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of all atoms in the crystal lattice can be determined. mdpi.com This technique unequivocally establishes the (R) configuration at the C2 position.

Polymorphism and Crystalline Form Characterization

Similarly, there is no available information on the polymorphism of this compound. A study on polymorphism would investigate the ability of the compound to exist in more than one crystalline form. This would involve characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different polymorphs. Without such studies, no data on different crystalline forms, their relative stabilities, or their physical properties can be reported.

Theoretical and Computational Investigations into Methyl 2r Oxolane 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and behavior of molecules. These methods would be invaluable in elucidating the nuanced characteristics of Methyl (2R)-oxolane-2-carboxylate.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is an ideal approach to unravel the electronic structure and various molecular properties of this compound. However, specific DFT studies on this compound are not currently available in peer-reviewed literature.

A crucial first step in any computational study is geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve determining the preferred conformation of the tetrahydrofuran (B95107) ring (e.g., envelope or twist conformations) and the orientation of the methyl ester group. A detailed scan of the potential energy surface would reveal the various stable conformers and the energy barriers between them, providing a comprehensive conformational energy landscape. Such data, while standard for computational studies, has not been published for this specific molecule.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, a calculation of the HOMO and LUMO energies and visualization of their spatial distribution would highlight the most probable sites for nucleophilic and electrophilic attack. Without specific studies, no such data can be presented.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no experimental or calculated data for this compound is available.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com These maps are invaluable for predicting how a molecule will interact with other chemical species. For this compound, the MESP would likely show a negative potential around the oxygen atoms of the carbonyl and ether functionalities, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. The generation and analysis of an MESP map for this compound would offer significant predictive power for its reactivity. researchgate.netepa.gov

Charge distribution analysis methods, such as Mulliken uni-muenchen.dewikipedia.orgtau.ac.il and Natural Population Analysis (NPA), assign partial charges to each atom in a molecule. This information provides a quantitative measure of the electronic environment of each atom and is crucial for understanding molecular polarity, intermolecular interactions, and reactivity. For this compound, these analyses would quantify the partial positive charges on the carbonyl carbon and the carbon atoms bonded to the ether oxygen, and the partial negative charges on the oxygen atoms themselves. This data would complement the qualitative picture provided by MESP mapping.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Charge (a.u.) |

| O (ether) | Data not available |

| C (carbonyl) | Data not available |

| O (carbonyl) | Data not available |

| O (ester) | Data not available |

This table is for illustrative purposes only, as no experimental or calculated data for this compound is available.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For a relatively small molecule like this compound, high-level ab initio calculations could serve as a benchmark for validating results from more computationally efficient DFT methods. researchgate.net Such high-accuracy data, however, remains to be calculated and reported.

Theoretical and computational chemistry offers powerful tools to investigate the structure, stability, and reactivity of molecules at the atomic level. For this compound, these methods provide insights into its conformational landscape and potential reaction pathways, complementing experimental findings.

Molecular Modeling and Dynamics Simulations: Conformational Search and Energy Minimization

The three-dimensional structure of this compound is not rigid. The oxolane (tetrahydrofuran) ring can adopt various puckered conformations, and rotation around the single bond connecting the ester group to the ring allows for different orientations of the methoxycarbonyl substituent. Identifying the most stable conformers is crucial for understanding the molecule's physical and chemical properties.

A systematic conformational search for the related compound, (S)-methyl tetrahydrofuran-2-carboxylate, has been performed using Density Functional Theory (DFT) calculations. Such studies typically involve exploring the potential energy surface of the molecule by systematically rotating dihedral angles and allowing the geometry to relax to the nearest energy minimum.

One such study revealed that the conformational landscape is complex and that the choice of computational method is critical for obtaining a reliable picture. mdpi.com While smaller basis sets like 6-31G* combined with various density functionals (including B3LYP, B1LYP, and others) did not lead to a consensus, the use of a larger basis set, cc-pVTZ, provided a more uniform description of the conformers. mdpi.com

The primary conformations of the tetrahydrofuran ring are the envelope (C_s symmetry) and twist (C_2 symmetry) forms. For 2-substituted tetrahydrofurans, these conformations are further defined by the position of the substituent (axial or equatorial-like). The relative energies of these conformers determine their population at a given temperature.

| Conformer Description | Computational Method | Relative Energy (kJ/mol) |

| Equatorial-like Ester Group | DFT (various functionals) with cc-pVTZ basis set | Typically the global minimum |

| Axial-like Ester Group | DFT (various functionals) with cc-pVTZ basis set | Higher in energy |

This table is illustrative and based on general findings for 2-substituted tetrahydrofurans. Specific energy values depend on the exact computational level of theory.

Energy minimization calculations are performed to find the lowest energy structure for each potential conformer. These calculations optimize all bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface. The conformer with the lowest calculated energy is the most stable. For this compound, it is generally expected that the conformer with the bulky methoxycarbonyl group in a pseudo-equatorial position would be sterically favored and thus the most stable.

Reaction Pathway Studies and Transition State Identification

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediates, and calculate activation energies. This information is key to understanding reaction rates and selectivity.

While specific DFT studies on the reaction pathways of this compound are not extensively documented in the literature, the principles can be illustrated with studies on related molecules.

General Methodology:

Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized to find their minimum energy structures.

Transition State Search: A search is performed to locate the transition state structure, which is a first-order saddle point on the potential energy surface (a maximum in the direction of the reaction coordinate and a minimum in all other directions). This is often the most challenging step of the calculation.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A minimum energy structure (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.

Energy Profile: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy and reaction enthalpy can be determined.

Application to Related Systems:

Ring-Opening Polymerization: DFT calculations have been used to study the ring-opening polymerization of 2-methyltetrahydrofuran. nih.gov These studies investigate the mechanism of initiation and propagation, including the coordination of the monomer to a catalyst and the subsequent ring-opening step. The calculations help to elucidate the stereoselectivity of the polymerization by comparing the activation barriers for the formation of different stereoisomers. mdpi.com

SN2 Reactions: In reactions where the carboxylate is a leaving group or is otherwise involved in a substitution, DFT can model the S_N2 reaction pathway. For example, in the methylation of a related quinoline (B57606) carboxylate, DFT calculations of the anion's electron structure were used to explain the observed regioselectivity of the reaction. mdpi.com The calculations can reveal the geometry of the transition state and the influence of steric and electronic factors on the reaction outcome.

Epoxidation Reactions: For molecules containing double bonds, the mechanism of epoxidation can be studied. A DFT study on the epoxidation of a complex acrylate (B77674) ester explored the different regio- and stereoselective channels. researchgate.net By calculating the activation energies for the different possible approaches of the oxidizing agent to the double bond, the study could predict the major product, providing insights into the reaction's selectivity. researchgate.net

These examples demonstrate the power of computational chemistry to provide a detailed, molecular-level understanding of reaction mechanisms. Similar approaches could be applied to investigate the synthesis, hydrolysis, or other transformations of this compound to predict reactivity and guide experimental work.

Applications of Methyl 2r Oxolane 2 Carboxylate As a Building Block in Chemical Synthesis

Scaffold for the Synthesis of Complex Organic Architectures

The rigid, five-membered oxolane ring of Methyl (2R)-oxolane-2-carboxylate provides a robust scaffold for the construction of intricate molecular frameworks. The synthesis of complex organic architectures often relies on chiral building blocks to introduce specific stereochemistry early in a synthetic sequence. The parent compound, (R)-tetrahydrofuran-2-carboxylic acid, and its derivatives are recognized as important chiral starting materials for creating more complex structures, such as those found in natural products and pharmaceuticals. researchgate.net The ester functionality can be readily converted into other functional groups, including alcohols, amides, and ketones, or it can be used to initiate carbon-carbon bond-forming reactions. This versatility allows chemists to elaborate upon the simple oxolane core, adding new rings and functional groups to build up molecular complexity. For instance, the synthesis of 2-substituted tetrahydrofuran (B95107) derivatives often starts from such chiral precursors, leading to molecules with defined stereochemistry that are fundamental structures in many biologically active compounds. researchgate.netnih.gov

Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis

In asymmetric catalysis, where the goal is to create a specific enantiomer of a chiral product, the use of chiral molecules to guide the reaction is essential. While direct use of this compound as a chiral auxiliary is not widely documented, its structural motifs are found in successful chiral ligands. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The (2R)-oxolane-2-carboxylate structure possesses the necessary chirality to function in this capacity.

More significantly, molecules with similar structures, particularly those containing oxazoline (B21484) rings, are cornerstones in the design of ligands for asymmetric catalysis. nih.gov The oxolane ring of this compound can be chemically modified, for example, by reduction of the ester to an alcohol, to serve as a precursor for chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed with high enantioselectivity. The development of ligands containing oxazoline and related heterocyclic systems has been a major focus in the field, leading to highly effective catalysts for a wide range of chemical transformations. nih.gov

Intermediate in the Synthesis of Advanced Heterocyclic Compounds

The oxolane ring is a privileged heterocyclic structure in medicinal chemistry, and this compound is a key intermediate for accessing more complex heterocyclic systems. nih.govacsmedchem.orgacsmedchem.org

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. Incorporating rigid structural elements is a common strategy to create conformationally constrained peptidomimetics, which can lead to higher receptor affinity and selectivity. The five-membered ring of the oxolane core is an ideal scaffold for this purpose. By transforming the ester group of this compound into an amino group, it can be converted into a non-natural, cyclic amino acid. When this amino acid is incorporated into a peptide sequence, the rigid oxolane ring restricts the conformational freedom of the peptide backbone, locking it into a specific three-dimensional shape. This approach has been successfully used with other cyclic amino acids to create potent and selective peptidomimetics.

Nucleoside analogues are a critical class of antiviral and anticancer drugs. acsmedchem.org These molecules mimic natural nucleosides, the building blocks of DNA and RNA, and interfere with viral or cellular replication processes. The oxolane ring of this compound is structurally analogous to the furanose sugar ring found in natural nucleosides. acsmedchem.org This makes it an excellent starting material for the synthesis of modified nucleosides where the natural sugar is replaced by the oxolane moiety. Researchers have developed methods for synthesizing chiral lactone carboxylic acids, which are closely related to the target compound, and have applied them in the synthesis of nucleoside analogues. researchgate.net These synthetic analogues can exhibit improved stability or novel mechanisms of action. For example, carbocyclic nucleoside analogues, where the ring oxygen is replaced by a carbon, have been synthesized to explore structural changes that impact antiviral activity. nih.gov The (2R)-stereocenter of the starting material is crucial for controlling the stereochemistry of the final nucleoside analogue, which is often critical for its biological activity.

| Precursor Type | Target Analogue Class | Rationale |

| Oxolane-based | Nucleoside Analogues | The oxolane ring mimics the natural furanose sugar of nucleosides, allowing for the creation of modified drugs with potential antiviral or anticancer activity. researchgate.netacsmedchem.org |

| Oxolane-based | Carbohydrate Mimetics | The chiral, oxygenated ring structure serves as a scaffold to mimic the structure of natural carbohydrates, which can be useful for studying or interfering with biological processes involving sugars. |

Spirocyclic compounds, which contain two rings connected by a single common atom, are increasingly important motifs in drug discovery due to their unique three-dimensional structures. The synthesis of these complex architectures can be challenging. One established strategy involves the use of lactones (cyclic esters) as precursors. rsc.orgacs.org this compound can be readily converted into its corresponding γ-lactone. This lactone can then undergo various chemical transformations, such as intramolecular cyclization reactions, to form a second ring at the carbon adjacent to the carbonyl group, thereby creating a spirocyclic system. rsc.orgtsijournals.com N-Heterocyclic carbene (NHC)-catalyzed annulation reactions have been developed to convert heterocyclic enones into spiro-heterocycles in a highly stereoselective manner, demonstrating a modern approach to these structures. nih.govrsc.org The inherent chirality of the starting oxolane ensures that the resulting spirocycle is produced as a single enantiomer, which is often essential for its intended biological application.

| Synthetic Strategy | Precursor | Resulting Structure | Key Advantage |

| Intramolecular Cyclization | Lactone derived from target compound | Spiro-heterocycle | The defined stereochemistry of the starting material allows for the enantioselective synthesis of the spirocycle. rsc.orgacs.org |

| NHC-Catalyzed Annulation | Heterocyclic Enones | Spiro-heterocycles | High diastereo- and enantioselectivity can be achieved through catalyst control. nih.gov |

Utilization in Agrochemical Formulations through Crystalline Form Development

Beyond pharmaceuticals, derivatives of this compound have found applications in agriculture. A patent discloses the use of a derivative, specifically Methyl (2R,4R)-4-[[(5S)-3-(3,5-difluorophenyl)-5-vinyl-4H-isoxazole-5-carbonyl]-amino]tetrahydrofuran-2-carboxylate, in agrochemical formulations for controlling harmful plants. rsc.org The physical properties of an active ingredient, particularly its crystalline form or polymorphism, are critical for the stability and efficacy of an agrochemical product. rsc.org The patent describes specific crystalline forms of this derivative, highlighting their importance in creating stable formulations. Different crystalline forms of a compound can have different solubilities, dissolution rates, and stability, which in turn affect the bioavailability and shelf-life of the final product. By identifying and preparing a specific, thermodynamically stable crystalline form, manufacturers can ensure consistent performance and quality of their agrochemical formulations, such as water-dispersible granules or suspension concentrates. rsc.org

Future Research Directions and Perspectives on Methyl 2r Oxolane 2 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient, economical, and environmentally benign methods for synthesizing enantiomerically pure Methyl (2R)-oxolane-2-carboxylate is a central theme for future research. Current methodologies, while effective, often rely on classical resolution techniques or stoichiometric chiral reagents, which can be resource-intensive. Future efforts are anticipated to concentrate on catalytic asymmetric transformations that minimize waste and maximize atom economy.

Key areas for development include:

Asymmetric Hydrogenation: Building upon established methods for the synthesis of chiral lactones, the development of novel iridium-based catalysts is a promising avenue. rsc.org The design of new chiral ligands could lead to even higher enantioselectivities and yields in the asymmetric hydrogenation of precursor ketoesters. rsc.org

Chemoselective Oxidation: Inspired by ruthenium-catalyzed oxidation of furan (B31954) rings to produce carboxylic acids, similar chemoselective strategies could be devised for precursors of this compound. epa.gov Research into selective oxidation catalysts that can operate under mild and environmentally friendly conditions is crucial.

Green Chemistry Approaches: The integration of sustainable practices is a critical future direction. This includes the use of "green" reaction media, such as ionic liquids, which can offer unique reactivity, selectivity, and the potential for catalyst recyclability and reusability. researchgate.net The development of biocatalytic routes, employing enzymes to catalyze key stereoselective steps, also represents a significant frontier for sustainable synthesis.

| Synthetic Strategy | Precursor Type | Catalyst Focus | Potential Advantages |

| Catalytic Asymmetric Hydrogenation | γ-ketoesters | Chiral Iridium or Ruthenium Complexes | High enantioselectivity, high yields |

| Chemoselective Oxidation | Furan-based precursors | Ruthenium-based catalysts | High selectivity, mild conditions |

| Biocatalysis | Various | Lipases, Esterases | High stereospecificity, green solvent use |

| Flow Chemistry Synthesis | Ketoesters | Immobilized catalysts | Improved safety, scalability, and control |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics and mechanisms is necessary. Advanced spectroscopic techniques capable of real-time, in-situ monitoring are poised to provide these critical insights. Process Analytical Technology (PAT) tools can facilitate better control over reaction parameters, leading to improved yield, purity, and consistency.

Future research should focus on the application of techniques such as:

Surface-Enhanced Raman Spectroscopy (SERS): This technique offers high sensitivity and can provide detailed structural information, making it suitable for monitoring catalytic processes at low concentrations. nih.gov Developing SERS-based methods could allow for the in-situ tracking of intermediates and the catalyst state during the synthesis of this compound. nih.gov

In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods can provide real-time data on the concentration of reactants, intermediates, and products throughout a reaction. Implementing these techniques would enable precise determination of reaction endpoints and the identification of potential side reactions.

Integrated Computational and Experimental Approaches for Structure-Reactivity Studies

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. In silico studies can predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.

Key integrated approaches for future investigation include:

Structure-Based Drug Design: For applications in medicinal chemistry, computational tools can be used to design derivatives of this compound that bind selectively to specific biological targets. nih.gov This involves molecular docking simulations to predict binding affinities and modes.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the electronic structure and reactivity of the molecule. These calculations can elucidate reaction mechanisms and predict the outcomes of new chemical transformations.

In Silico Profiling: Computational models can predict various properties of designed derivatives, such as their pharmacokinetic profiles, before they are synthesized. This allows for the early-stage filtering of candidates and prioritizes the synthesis of compounds with the highest potential for success. nih.govrsc.org

| Research Approach | Tools/Methods | Objective |

| Computational Modeling | Molecular Docking, DFT | Predict binding affinity and reactivity |

| Experimental Synthesis | Organic Synthesis | Create targeted derivatives |

| In Vitro Evaluation | Cell-based assays, Enzyme assays | Validate biological activity |

Exploration of New Chemical Transformations and Derivative Design

The oxolane ring and the methyl ester group of this compound are versatile functional handles for a wide array of chemical transformations. Future research will undoubtedly focus on exploring novel reactions to create a diverse library of derivatives with unique properties.

Promising areas for exploration include:

Ring-Opening Reactions: Selective opening of the lactone ring can provide access to a variety of functionalized chiral acyclic compounds.

Modifications at the Ester Group: The methyl ester can be converted into other functional groups, such as amides, carboxylic acids, or alcohols, each offering a new point of diversification. The synthesis of carboxamide derivatives, for instance, has been shown to yield compounds with interesting biological activities. nih.gov

Synthesis of Fused Ring Systems: Using the existing chiral scaffold to construct more complex polycyclic molecules is a logical progression. This could involve cycloaddition reactions or intramolecular cyclizations.

Design of Bioactive Molecules: The oxolane motif is present in numerous natural products and biologically active compounds. nih.gov Future work will likely involve the design and synthesis of novel derivatives as potential therapeutic agents, such as anticancer or antimicrobial candidates. rsc.orgresearchgate.netresearchgate.net For example, derivatives incorporating heterocyclic moieties like quinoline (B57606) or oxadiazole could be explored. rsc.org

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing Methyl (2R)-oxolane-2-carboxylate?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm the oxolane ring structure and ester group via -NMR (e.g., δ 3.7 ppm for the methoxy group) and -NMR (e.g., ~170 ppm for the carbonyl carbon) .

- Mass Spectrometry (MS) : Validate molecular weight (130.14 g/mol) using high-resolution MS (HRMS) to distinguish from structural analogs .

- Infrared (IR) Spectroscopy : Identify ester C=O stretching (~1740 cm) and ether C-O-C bands (~1120 cm) .

Q. What are the critical steps in synthesizing this compound to ensure high enantiomeric purity?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric cyclization of tetrahydrofuran precursors with chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce the (2R) configuration .

- Purification : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to isolate the enantiomerically pure product .

- Reaction Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral GC/MS during synthesis .

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

- Methodological Answer : Follow guidelines for experimental rigor:

- Detailed Procedures : Specify reaction conditions (temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography gradients) .

- Analytical Data : Include full spectroscopic datasets (NMR, IR, MS) and chromatograms (HPLC/GC) in supplementary materials .

- Purity Metrics : Report melting points, values, and ee values to confirm compound identity and quality .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software confirm the absolute configuration of this compound?

- Methodological Answer :

- Crystal Growth : Recrystallize the compound in a suitable solvent (e.g., hexane/ethyl acetate) to obtain single crystals .

- Data Collection : Use a diffractometer to measure reflection intensities. SHELXS/SHELXD can solve the phase problem for small-molecule structures .

- Refinement : SHELXL refines the model, with Flack or Hooft parameters validating the (2R) configuration via anomalous dispersion effects .

Q. What strategies enable the functionalization of the oxolane ring in this compound for medicinal chemistry applications?

- Methodological Answer :

- Regioselective Substitution : Introduce halogens or amines at the 3- or 4-position using directed lithiation or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (e.g., LiOH/THF/HO) for further derivatization .

- Protection/Deprotection : Use silyl ethers (TBS) or benzyl groups to protect hydroxyl moieties during multi-step syntheses .

Q. How does the choice of solvent and temperature impact the yield in the synthesis of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization kinetics by stabilizing transition states, while non-polar solvents (toluene) may reduce side reactions .

- Temperature Optimization : Lower temperatures (0–5°C) minimize racemization during esterification, whereas higher temperatures (60–80°C) accelerate ring-closing steps .

Q. What are common side reactions during the esterification of oxolane-2-carboxylic acid derivatives, and how can they be mitigated?

- Methodological Answer :

- Transesterification : Avoid methanol excess; use anhydrous conditions and acid scavengers (e.g., molecular sieves) .

- Ring-Opening : Prevent nucleophilic attack on the oxolane ring by using mild bases (e.g., NaHCO) and avoiding strong nucleophiles (e.g., Grignard reagents) .

Q. How can computational chemistry tools predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening or substitution reactions to identify favorable pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using software like Gaussian or ORCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.